molecular formula C13H15NO3S2 B1362438 Rhodanine, 3-(3,4-dimethoxyphenethyl)- CAS No. 23522-20-5

Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Cat. No. B1362438
CAS RN: 23522-20-5
M. Wt: 297.4 g/mol
InChI Key: LZSZXGHWVPFNKT-UHFFFAOYSA-N
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Description

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is a chemical compound with the linear formula C13H15NO3S2 . It is a unique chemical that has been studied for various applications.


Synthesis Analysis

The synthesis of similar Rhodanine derivatives involves the condensation of aromatic aldehydes (like vanillin and 4-methoxy benzaldehyde) in the presence of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of Rhodanine, 3-(3,4-dimethoxyphenethyl)- is characterized by the molecular formula C13H15NO3S2 . The compound has a molecular weight of 297.4 g/mol . The IUPAC name for this compound is 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of Rhodanine, 3-(3,4-dimethoxyphenethyl)- include a molecular weight of 297.4 g/mol . The compound has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Alzheimer’s Disease Treatment

Rhodanine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. The compound has shown promise in binding to alpha7nAChR, a receptor implicated in Alzheimer’s pathology. It has demonstrated neuroprotective effects and the ability to improve learning and memory abilities in experimental models .

Anticancer Activity

Rhodanine-based compounds have been studied for their anticancer properties. They can act as apoptosis inducers, potentially offering a pathway for cancer treatment. The ability to photoswitch these compounds provides a method to control their activity with light, which could be beneficial for targeted therapies .

Anti-Inflammatory Activity

The anti-inflammatory properties of rhodanine derivatives make them candidates for the treatment of inflammatory diseases. They have been shown to reduce the toxic effects on nerve cells caused by beta-amyloid, which is also related to inflammation in Alzheimer’s disease .

Flavoring Agent Safety

Rhodanine derivatives have been evaluated as flavoring agents. Their safety profile has been assessed, considering their structure-activity relationships and toxicological thresholds. This evaluation is crucial for their potential use in food products .

Antiulcer Medication

Research has indicated that certain rhodanine derivatives can increase gastric mucosal blood flow, which is beneficial in treating ulcers. This effect has been observed in animal models, suggesting a potential application in antiulcer medications .

Solar Cell Efficiency

Rhodanine-based compounds have been explored for their use in enhancing the efficiency of solar cells. They have been compared to perovskite solar cells embedded with gold nanospheres, showing potential for improved conversion efficiency .

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSZXGHWVPFNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302377
Record name Rhodanine, 3-(3,4-dimethoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Rhodanine, 3-(3,4-dimethoxyphenethyl)-

CAS RN

23522-20-5
Record name Rhodanine,4-dimethoxyphenethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(3,4-dimethoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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